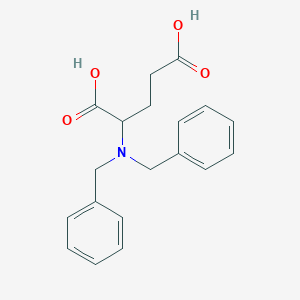

N,N-Dibenzylglutamic acid

Description

Structure

3D Structure

Properties

CAS No. |

14464-18-7 |

|---|---|

Molecular Formula |

C19H21NO4 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(dibenzylamino)pentanedioic acid |

InChI |

InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24) |

InChI Key |

RKVZEHJXSIVHEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzylglutamic Acid and Its Derivatives

Regioselective Benzylation Strategies for L-Glutamic Acid

A primary challenge in the synthesis of derivatives of L-glutamic acid is achieving regioselectivity in the esterification of its two carboxylic acid groups, the α-carboxyl and the γ-carboxyl groups. The formation of mixtures containing α-monoester, γ-monoester, and diester products often complicates purification and reduces the yield of the desired compound researchgate.net. Consequently, specific strategies have been devised to selectively form either the α- or γ-benzyl ester.

The differentiation between the α- and γ-carboxyl groups is typically achieved through two distinct approaches depending on the desired product.

Formation of γ-Benzyl L-glutamate : One effective strategy for selective γ-esterification involves the use of metal cations like Cu²⁺, Fe³⁺, and Zn²⁺ researchgate.net. These metal ions coordinate with the amino group and the α-carbonyl group of L-glutamic acid. This coordination increases the acidity of the α-carboxyl group, which in turn autocatalytically promotes the esterification reaction to occur selectively at the γ-carboxyl position researchgate.net. This method has been shown to produce γ-benzyl ester with high selectivity and yield researchgate.net.

Formation of α-Benzyl L-glutamate : The synthesis of the α-benzyl ester often requires protecting the amino group first. For instance, N-carbobenzoxy-L-glutamic acid can be converted into its cyclic anhydride. Subsequent reaction of this anhydride with benzyl (B1604629) alcohol leads to the preferential formation of the α-benzyl ester frontiersin.org. The resulting α-ester can be isolated and purified as its dicyclohexylamine salt to separate it from any co-produced γ-ester frontiersin.orgresearchgate.net. Another method involves the enzymatic esterification of N-Boc L-glutamic acid, where proteases like Alcalase have been shown to yield the α-benzyl ester with high efficiency frontiersin.org.

The outcome of the benzylation reaction is highly dependent on the chosen reaction conditions, including the catalyst, solvent, and protecting groups.

The use of Lewis acid catalysts such as Copper(II) chloride (CuCl₂) in benzyl alcohol has been demonstrated to achieve 100% selectivity for the γ-benzyl ester of L-glutamic acid, with yields as high as 95.31% researchgate.net. This process is effective even in the presence of water researchgate.net. In contrast, traditional acid catalysts like methanesulfonic acid (CH₃SO₃H) or sulfuric acid can lead to the formation of a mixture of α-ester, γ-ester, and dibenzyl ester, resulting in lower selectivity for the desired γ-monoester researchgate.netgoogle.com.

For α-ester formation, the key condition is the pre-formation of an N-protected cyclic anhydride of glutamic acid, which directs the attack of benzyl alcohol to the α-carbonyl position frontiersin.org. The choice of solvent can also influence regioselectivity in protection strategies. For example, in the context of protecting sugar derivatives, the solvent was found to direct whether alkylation occurred at different hydroxyl positions, illustrating the critical role of the reaction medium in controlling selectivity beilstein-journals.org.

| Target Product | Strategy | Key Reagents/Catalysts | Typical Yield/Selectivity | Reference |

|---|---|---|---|---|

| γ-Benzyl L-glutamate | Metal Cation Coordination | CuCl₂, Benzyl alcohol | 95.31% Yield, 100% Selectivity | researchgate.net |

| γ-Benzyl L-glutamate | Acid Catalysis | CH₃SO₃H, Benzyl alcohol | 44.44% Yield, 57.81% Selectivity | researchgate.net |

| α-Benzyl N-Boc L-glutamate | Enzymatic Esterification | Alcalase, Benzyl alcohol | 81% Yield | frontiersin.org |

| α-Benzyl N-Cbz L-glutamate | Cyclic Anhydride Opening | N-Cbz-Glu anhydride, Benzyl alcohol, Dicyclohexylamine | 59% Yield (as salt) | frontiersin.org |

Preparation of N,N-Dibenzylamino Aldehydes from Amino Acid Precursors

The conversion of N,N-dibenzylated amino acids, such as N,N-Dibenzylglutamic acid, into their corresponding aldehydes provides valuable chiral building blocks for organic synthesis. These aldehydes are precursors for a variety of complex molecules.

A common pathway for synthesizing N,N-dibenzylamino aldehydes involves a two-step sequence starting from the corresponding N,N-dibenzylated amino acid or its ester. The first step is the reduction of the carboxylic acid or ester functional group to a primary alcohol. This is followed by a controlled oxidation of the resulting alcohol to the aldehyde. This sequential approach is a standard method for converting α-amino acids into β-amino aldehydes rsc.org. The N,N-dibenzyl groups serve as robust protecting groups for the amine during these transformations.

A critical consideration in the synthesis of amino aldehydes is the preservation of the stereochemical integrity at the α-carbon. The α-proton of amino acids is susceptible to epimerization (racemization), particularly under basic or harsh reaction conditions. To maintain enantiomeric purity, the selection of reagents and reaction conditions is crucial. The use of N-protecting groups that can prevent racemization, such as the 9-phenyl-9-fluorenyl (PhF) group, has been noted as an effective strategy in amino aldehyde preparation researchgate.net. Mild conditions for both the reduction and oxidation steps are essential to avoid loss of optical purity.

Synthesis of this compound Esters

This compound esters are key intermediates in various synthetic pathways, including the construction of benzoquinolizidinone and indoloquinolizidinone cores nih.gov. Their synthesis can be approached in two primary ways.

The first method involves the direct N,N-dibenzylation of a pre-existing glutamic acid ester, such as L-glutamic acid γ-benzyl ester, which is commercially available nih.govsigmaaldrich.com. The N-alkylation can be achieved by reacting the amino group with benzyl chloride in the presence of a base scribd.comnih.gov.

Generation of Other Key N,N-Dibenzylamino Intermediates (e.g., Ketones, Acetals)

In the synthesis of this compound and its derivatives, the strategic formation of key intermediates such as N,N-dibenzylamino ketones and acetals is a critical step. These functional groups serve as versatile handles for carbon-carbon bond formation and subsequent transformations. The methodologies employed for the generation of these intermediates often involve classic organic reactions adapted for substrates bearing the sterically demanding N,N-dibenzylamino moiety.

Synthesis of N,N-Dibenzylamino Ketones

A primary and widely utilized method for the synthesis of β-(N,N-dibenzylamino) ketones is the Mannich reaction . This three-component condensation reaction involves an active hydrogen-containing compound (such as a ketone), formaldehyde, and a secondary amine, in this case, dibenzylamine. wikipedia.orgadichemistry.comchemtube3d.com The reaction proceeds through the formation of an iminium ion from dibenzylamine and formaldehyde, which then undergoes nucleophilic attack by the enol form of the ketone. wikipedia.orgadichemistry.com

The general mechanism for the Mannich reaction is as follows:

Formation of the Eschenmoser-like salt (an iminium ion) from dibenzylamine and formaldehyde.

Enolization of the ketone component.

Nucleophilic attack of the enol onto the iminium ion to form the β-amino ketone.

This reaction is typically carried out under acidic conditions, often using the hydrochloride salt of the amine. adichemistry.com The choice of solvent is usually aqueous or alcoholic solutions.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions |

| Ketone (with α-H) | Formaldehyde | Dibenzylamine | β-(N,N-Dibenzylamino) ketone | Acidic, Aqueous/Alcoholic solvent |

| Acetophenone | Formaldehyde | Dibenzylamine HCl | 3-(Dibenzylamino)-1-phenylpropan-1-one | Reflux |

| Cyclohexanone | Formaldehyde | Dibenzylamine | 2-((Dibenzylamino)methyl)cyclohexan-1-one | Acetic Acid |

An alternative approach to N,N-dibenzylamino ketones involves the alkylation of dibenzylamine with α-haloketones . This method is a direct nucleophilic substitution where the nitrogen atom of dibenzylamine attacks the electrophilic carbon bearing the halogen. The reactivity of the α-haloketone is crucial, with α-bromoketones and α-iodoketones being more reactive than their chloro-analogues. mdpi.comnih.gov The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

| Dibenzylamine | α-Haloketone | Base | Product | Solvent |

| Dibenzylamine | 2-Bromoacetophenone | Triethylamine | 2-(Dibenzylamino)-1-phenylethan-1-one | Acetonitrile |

| Dibenzylamine | 3-Chlorobutan-2-one | Potassium Carbonate | 3-(Dibenzylamino)butan-2-one | DMF |

Synthesis of N,N-Dibenzylamino Acetals

The preparation of N,N-dibenzylamino acetals is another important synthetic step, often starting from the corresponding N,N-dibenzylamino aldehydes or ketones. The most common method is the acid-catalyzed acetalization with an alcohol or a diol. libretexts.orglibretexts.org This reaction is an equilibrium process, and to drive the reaction to completion, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

For the formation of cyclic acetals, 1,2- or 1,3-diols are used, which offer thermodynamic and kinetic advantages due to the intramolecular nature of the second nucleophilic attack. libretexts.orgchemtube3d.comquimicaorganica.org

| N,N-Dibenzylamino Carbonyl | Alcohol/Diol | Acid Catalyst | Product | Conditions |

| 4-(Dibenzylamino)butanal | Methanol (B129727) (excess) | p-Toluenesulfonic acid | 4-(Dibenzylamino)-1,1-dimethoxybutane | Water removal |

| 3-(Dibenzylamino)propanal | Ethylene Glycol | Sulfuric Acid | 2-(2-(Dibenzylamino)ethyl)-1,3-dioxolane | Azeotropic distillation |

| 2-((Dibenzylamino)methyl)cyclohexan-1-one | Propane-1,3-diol | Amberlyst-15 | 8-((Dibenzylamino)methyl)-1,5-dioxaspiro[5.5]undecane | Toluene, reflux |

A patent describes a process for preparing 4-(N,N-disubstitutedamino)butyraldehyde acetals by reacting a 3-(N,N-disubstitutedamino)propyl halide with magnesium to form a Grignard reagent, which is then reacted with a trisubstituted orthoformate. google.com This method provides a route to N,N-dibenzylamino acetals where the aldehyde functionality is masked as an acetal from the outset.

Application As Chiral Building Blocks in Complex Organic Synthesis

Stereoselective Synthesis of β-Amino Alcohols

The synthesis of β-amino alcohols is a cornerstone of organic chemistry, as this motif is present in numerous natural products and pharmaceuticals. creative-peptides.com N,N-dibenzyl α-amino aldehydes, readily prepared from N,N-Dibenzylglutamic acid via reduction of the carboxylic acid, are widely used precursors for the stereoselective synthesis of vicinal amino alcohols. nih.gov The addition of various organometallic reagents and other nucleophiles to these chiral aldehydes provides a direct route to these valuable compounds. creative-peptides.comnih.gov For instance, enantiomerically pure anti-β-amino alcohols have been synthesized by the in situ addition of Grignard reagents to N,N-dibenzyl-L-amino aldehydes. peptide.com This method is effective for producing not only β-amino alcohols but also anti-2-amino-1,3-diols and anti-3-amino-1,4-diols with high yields and excellent stereoselectivity. peptide.com

A key advantage of using N,N-dibenzyl α-amino aldehydes is the high degree of diastereoselective control exerted by the bulky N,N-dibenzyl group during carbon-carbon bond formation. biosynth.comnih.gov This group directs the incoming nucleophile to attack the aldehyde from the less sterically hindered face, a principle often explained by the Felkin-Anh model. nih.gov This non-chelation control leads to the predictable formation of one diastereomer over the other.

In the L-proline-catalyzed aldol reaction, (S)-N,N-dibenzyl amino aldehydes are considered a "matched pair" with the catalyst, leading to good diastereoselectivity in favor of the syn aldol product. masterorganicchemistry.com Conversely, using D-proline results in poor diastereoselectivity. masterorganicchemistry.com The reaction of N,N-dibenzyl phenylalaninal with acetone, catalyzed by L-proline, yields the corresponding aldol products with a high diastereomeric excess (de). masterorganicchemistry.com Similarly, the reaction of homochiral α-(dibenzylamino) aldehydes with ethynylmagnesium bromide consistently produces anti propargylic 1,2-amino alcohols as the major products. peptide.com

| Aldehyde Precursor | Reagent/Catalyst | Product Type | Diastereomeric Ratio/Excess (de) | Yield |

| N,N-dibenzyl phenylalaninal | Acetone / L-proline | syn-β-hydroxy ketone | 90% de | 98% |

| N,N-dibenzyl phenylalaninal | Acetone / D-proline | anti-β-hydroxy ketone | poor de | - |

| Generic N,N-dibenzyl α-amino aldehyde | Grignard Reagents | anti-β-amino alcohol | >95% de | 60-95% |

| Generic N,N-dibenzyl α-amino aldehyde | Ethynylmagnesium bromide | anti-propargylic amino alcohol | Good dr | Good |

Derivatization to Dipeptides and Oligopeptide Scaffolds

In peptide synthesis, protecting the α-amino group of an amino acid is essential to prevent uncontrolled polymerization and ensure the formation of a specific peptide bond. libretexts.orgpeptide.com this compound can be used as the N-terminal residue in the synthesis of a dipeptide. The robust N,N-dibenzyl groups effectively prevent the amine nitrogen from acting as a nucleophile. chemrxiv.org

The synthesis of a dipeptide using this compound typically follows a solution-phase strategy. The free carboxylic acid of this compound is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HATU), and it is then reacted with the free amino group of a second, C-terminally protected amino acid (such as an amino acid methyl ester). masterorganicchemistry.comlibretexts.org This results in the formation of a specific dipeptide, protected at both the N-terminus (with dibenzyl groups) and the C-terminus. The dibenzyl groups can be removed in a final step via catalytic hydrogenation to yield the dipeptide.

The synthesis of peptide libraries, which are large collections of different peptides, is a powerful tool for drug discovery. core.ac.uk These libraries are overwhelmingly constructed using Solid-Phase Peptide Synthesis (SPPS). peptide.com SPPS relies on an iterative cycle of coupling an N-α-protected amino acid, followed by the selective removal of that protecting group to allow the next amino acid to be added. chemrxiv.org

The most common N-α-protecting groups used in modern SPPS are the Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base (like piperidine), and the tert-butyloxycarbonyl (Boc) group, which is removed by a mild acid (like trifluoroacetic acid). nih.gov This orthogonal protection strategy allows for the rapid, automated synthesis of long peptides and entire libraries. chemrxiv.org The N,N-dibenzyl group is not suitable for this purpose because its removal requires harsh conditions, typically catalytic hydrogenation, which are incompatible with the solid-phase resin and the protecting groups on other amino acid side chains. google.com Therefore, this compound is not used as a building block for the iterative synthesis of glutamic acid-based dipeptide libraries.

Formation of Nitrogen-Containing Heterocyclic Systems

Derivatives of this compound are valuable precursors for the enantioselective synthesis of various nitrogen-containing heterocycles. These cyclic structures are of great interest in medicinal chemistry. The defined stereochemistry of the starting amino acid is transferred to the final heterocyclic product.

Aziridines are strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. peptide.com Chiral aziridines can be synthesized from chiral starting materials, including amino acids. ub.edu The pathway from this compound to a chiral aziridine involves the initial reduction of the carboxylic acid to the corresponding β-amino alcohol. This alcohol can then undergo a two-step process involving activation of the hydroxyl group (e.g., conversion to a tosylate) followed by intramolecular nucleophilic substitution by the nitrogen atom to close the three-membered ring. The N,N-dibenzyl groups are typically removed during or after this process to yield N-unprotected or N-reprotected chiral aziridines.

Oxazolidinones are an important class of heterocycles, with some derivatives used as antibiotics. A well-established method for creating enantiopure 5-substituted 1,3-oxazolidin-2-ones starts from α-dibenzylamino esters. chemrxiv.org These esters, derived from this compound, are first reduced to the corresponding chiral α-dibenzylamino aldehydes. The key step is a Lewis acid-catalyzed stereoselective addition of trimethylsilyl cyanide to the aldehyde. chemrxiv.org The resulting cyanohydrin intermediate is then cyclized to form the enantiopure oxazolidinone ring system. Studies have shown that zinc iodide can be a more effective Lewis acid catalyst than magnesium chloride for this transformation, leading to higher stereoselectivity.

Benzoquinolizidinone Framework Construction

This compound is a key precursor in the enantiodivergent synthesis of benzoquinolizidinone systems, which are core structures in various biologically active alkaloids. The synthesis utilizes a chiral N-acyliminium ion derived from L-glutamic acid.

The process begins with the coupling of benzyl (B1604629) N,N-dibenzylglutamate with an appropriate arylethylamine, such as homoveratrylamine, to form the corresponding amide. This is followed by treatment with lithium aluminum hydride to yield a key chiral arylethylglutarimide intermediate. An Aldol reaction of this glutarimide with an aldehyde (e.g., acetaldehyde) produces a mixture of syn- and anti-aldol adducts. Subsequent regioselective hydride reduction and N-acyliminium ion cyclization lead to products with distinct absolute configurations at the C3 and C11b positions. A final Cope elimination of the dibenzylamino group converts the two diastereomers into the desired enantiomeric benzoquinolizidinone frameworks. This strategy allows for the synthesis of both enantiomers of the target molecule starting from the readily available L-glutamic acid.

Table 1: Key Steps in Benzoquinolizidinone Synthesis

| Step | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Amide Coupling | Benzyl N,N-dibenzylglutamate, Homoveratrylamine | N-Arylethyl amide | Formation of the amide bond. |

| 2. Glutarimide Formation | Lithium Aluminum Hydride (LAH) | Arylethylglutarimide | Cyclization to the key imide intermediate. |

| 3. Aldol Reaction | Acetaldehyde, Base | Syn- and Anti-Aldol Adducts | Introduction of a new stereocenter. |

| 4. Reduction & Cyclization | DIBAL-H, Acid | Diastereomeric Benzoquinolizidinones | Formation of the tricyclic framework. |

Development of Advanced Bioactive Compound Precursors

Derivatives of this compound serve as crucial intermediates in the synthesis of precursors for advanced bioactive compounds.

Enantiospecific Synthesis of Statine and Analogs

Statine, an unusual β-amino acid, is a component of the naturally occurring pepsin inhibitor, pepstatin. Its synthesis and the synthesis of its analogs can be achieved enantiospecifically using N,N-dibenzylamino acid derivatives. An improved synthetic route involves the use of 4-(N,N-dibenzylamino)-3-keto esters as key intermediates. These keto esters are derived from the corresponding N,N-dibenzylamino acids. This method provides a stereoselective pathway to N-protected statine and its various analogs.

The synthesis typically involves the condensation of an N-protected amino acid with a reagent like Meldrum's acid, followed by cyclization to form an N-protected tetramic acid derivative. Subsequent reduction and hydrolysis steps yield the enantiomerically pure N-protected statine or its analogs.

Intermediates for Sphingosine Analog Synthesis

Sphingosine and its analogs are important bioactive lipids involved in various cellular processes. N,N-Dibenzylamino aldehydes, which are derived from amino acids like this compound, are pivotal chiral building blocks in the synthesis of sphingosine analogs.

A common strategy involves the reduction of α-N,N-dibenzylamino esters to the corresponding aldehydes, followed by the in-situ addition of organometallic reagents, such as Grignard reagents. This one-pot methodology allows for the diastereoselective synthesis of anti-β-amino alcohols, which are precursors to sphingosine analogs. The presence of the bulky N,N-dibenzyl group plays a crucial role in directing the stereochemical outcome of the nucleophilic addition. This approach has been successfully applied to the synthesis of various 1-deoxysphingosine analogues.

For instance, the synthesis of N,N-dibenzyl anti-2-amino-3-alcohols begins with the protection of the amino group of an amino alcohol, followed by Swern oxidation and the in-situ addition of an acetylide Grignard reagent to the protected α-amino aldehyde intermediate. This sequence yields the desired anti-configured alcohol with high selectivity, which can then be further elaborated to sphingosine analogs.

Table 2: Diastereoselective Synthesis of anti-β-Amino Alcohols

| Starting Material | Reagents | Key Intermediate | Product | Diastereomeric Excess (de) |

|---|---|---|---|---|

| α-N,N-Dibenzylamino benzyl ester | 1. DIBAL-H, -78 °C | α-N,N-Dibenzylamino aldehyde | anti-β-Amino alcohol | > 95% |

| 2. Grignard Reagent | ||||

| N,N-dibenzyl amino alcohol | 1. Swern Oxidation | α-N,N-Dibenzylamino aldehyde | anti-2-amino-3-alcohol | High |

Versatility in Polyfunctionalized Chiral Molecule Assembly

The utility of this compound extends to the assembly of complex polyfunctionalized chiral molecules. The dibenzylamino group can act as a participating group in various transformations, influencing the stereoselectivity of reactions. This has been demonstrated in glycosylation reactions where a 2-N,N-dibenzylaminothioglycoside donor reacts with alcohols to provide 1,2-trans-linked disaccharides with high yield and stereoselectivity. The N-benzyl protecting groups can be readily removed by hydrogenolysis, making this a valuable strategy for oligosaccharide synthesis.

Preparation of Functionalized Aminoalkylphosphonates

This compound serves as a valuable chiral precursor for the asymmetric synthesis of functionalized α-aminoalkylphosphonates. The synthesis of optically active 1-aminoalkylphosphonic acid derivatives can be achieved through Mannich-type reactions involving an N-protected amine, an aldehyde, and a phosphorus source.

One established method involves the reaction of benzyl carbamate, various aldehydes, and optically pure chlorophosphites to yield aminoalkylphosphonate diesters. This approach, while effective, often results in moderate yields and diastereoselectivity. Subsequent saponification of the diester product can then yield the final N-protected aminoalkylphosphonic acid.

A more direct, one-pot synthesis of side chain-functionalized depsiphosphonopeptides, which are a form of aminoalkylphosphonate monoesters, has also been developed. This method utilizes benzyl carbamate, aldehydes, and a specific chlorophosphite, diethyl (R,R)-2-chloro-1,3,2-dioxaphospholane-4,5-dicarboxylate. This approach offers a straightforward route to these complex molecules from simple starting materials.

While the direct use of this compound is not explicitly detailed in the provided research, the principles of using N-protected amino acid precursors are well-established. The dibenzyl groups on the nitrogen of glutamic acid would serve as a protecting group throughout the synthesis, preventing unwanted side reactions at the nitrogen atom and influencing the stereochemical outcome of the reaction.

The general synthetic approach for the preparation of N-Cbz-protected aminoalkylphosphonic acids is presented in the table below, showcasing the reactants, conditions, and outcomes of the synthesis.

Table 1: Synthesis of N-Cbz-aminoalkylphosphonic acids

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Benzaldehyde | N-Cbz-amino(phenyl)methylphosphonic acid | 85 | 1.8:1 |

| 2 | 4-Chlorobenzaldehyde | N-Cbz-amino(4-chlorophenyl)methylphosphonic acid | 82 | 1.7:1 |

| 3 | 4-Methylbenzaldehyde | N-Cbz-amino(4-methylphenyl)methylphosphonic acid | 80 | 1.9:1 |

Stereochemical and Regiochemical Control in Transformations

Principles of Diastereoselective Induction

Diastereoselective induction refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of N,N-Dibenzylglutamic acid derivatives, particularly aldehydes, the existing stereocenter adjacent to the carbonyl group strongly influences the stereochemical outcome of nucleophilic addition reactions.

Felkin-Ahn Model in N,N-Dibenzylamino Aldehyde Reactions

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes, such as those derived from this compound, is often successfully predicted by the Felkin-Ahn model. study.comuwindsor.cawikipedia.org This model focuses on the transition state geometry, which is determined by steric and stereoelectronic effects.

The key principles of the Felkin-Ahn model are:

The largest group (L) at the α-chiral center orients itself perpendicular to the carbonyl group's plane. This minimizes steric strain with the incoming nucleophile and the carbonyl oxygen. youtube.com

The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle, which is approximately 107 degrees relative to the C=O bond. youtube.comlibretexts.org

The preferred trajectory for the nucleophile is from the side opposite the largest group (L) and closer to the smallest group (S), avoiding steric clash with the medium-sized group (M). uwindsor.calibretexts.org

In the case of an N,N-dibenzylamino aldehyde derived from glutamic acid, the N,N-dibenzylamino group is typically considered the most sterically demanding substituent (the 'large' group) due to the bulky benzyl (B1604629) groups. The reaction proceeds through a transition state where this large group is positioned anti-periplanar to the incoming nucleophile, leading to a predictable diastereomeric product. wikipedia.org When the substituent at the alpha carbon is an electronegative group, like the NR2 group, it is treated as the 'large' group in the Felkin-Ahn model. uwindsor.ca

Table 1: Felkin-Ahn Model Predictions for Nucleophilic Addition

| Substituent at α-Carbon | Size Assignment (Felkin-Ahn) | Predicted Major Diastereomer |

|---|---|---|

| N,N-Dibenzylamino | Large (L) | syn or anti depending on other substituents and nucleophile |

| Alkyl Chain | Medium (M) | |

| Hydrogen | Small (S) |

Non-Chelation Controlled Additions

In non-chelation controlled additions, the stereochemical outcome is dictated primarily by steric and electronic interactions as described by models like the Felkin-Ahn model, rather than by the formation of a cyclic chelate between the substrate and the reagent. researchgate.netnih.gov For aldehydes derived from this compound, the bulky N,N-dibenzyl groups typically prevent effective chelation with many organometallic reagents, especially when Lewis basic solvents are used.

Under these conditions, the reaction follows the Felkin-Ahn paradigm where the largest group (the N,N-dibenzylamino moiety) dictates the facial selectivity of the nucleophilic attack. wikipedia.org The nucleophile approaches from the least hindered face, leading to the formation of the anti-product as the major diastereomer in many cases. The absence of a chelating metal ion means the conformation of the transition state is governed by minimizing steric interactions. nih.gov

Enantioselective Methodologies

Enantioselective methodologies are employed to synthesize a specific enantiomer of a chiral compound. For derivatives of this compound, this can involve the use of chiral starting materials, auxiliaries, or catalysts to control the formation of new stereocenters. unibo.itresearchgate.net

Influence of Chiral Auxiliary and Catalyst Selection

The choice of chiral auxiliary or catalyst is crucial for achieving high enantioselectivity in the synthesis of this compound derivatives. nih.gov Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction and are subsequently removed. Chiral catalysts, often metal-ligand complexes, create a chiral environment that favors the formation of one enantiomer over the other. scielo.br

For instance, in asymmetric alkylation or addition reactions, a chiral ligand coordinated to a metal center can effectively block one face of the substrate, forcing the reagent to approach from the opposite face. The efficiency of this process depends on the specific combination of the metal, the chiral ligand, the substrate, and the reaction conditions. nih.gov The development of N-N axially chiral compounds, for example, has been achieved with high enantioselectivity using chiral phosphoric acid or quinidine catalysts. researchgate.netresearchgate.net

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst/Ligand Type | Metal Center (if applicable) | Typical Reaction | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | N/A | Atroposelective Pictet-Spengler | Up to 98% ee |

| Quinidine derivatives | N/A | N-allylic alkylation | High yields and enantioselectivities |

| Bisoxazoline (BOX) | Copper (Cu) | Friedel-Crafts Alkylation | Moderate to Excellent ee |

| DTBM-SEGPHOS | Palladium (Pd) | Intramolecular Arylation | Good yields and excellent enantioselectivities |

Regioselectivity in Glutamic Acid Functionalization

Glutamic acid and its derivatives, including this compound, possess two carboxylic acid groups: the α-carboxyl group and the γ-carboxyl group. arizona.edu These two groups have different chemical environments and pKa values, which allows for their selective functionalization. study.com The pKa of the γ-carboxyl group is typically around 4.3. arizona.edu Achieving regioselectivity—the ability to react at one specific site—is essential for the controlled synthesis of complex molecules. acs.org

Directed Functionalization Strategies for Carboxyl Groups

Directed functionalization strategies are employed to selectively modify one of the two carboxyl groups in this compound. These strategies often rely on the differential reactivity of the α- and γ-positions.

Common approaches include:

Protection/Deprotection Sequences: One carboxyl group can be selectively protected, allowing the other to be modified. For example, the formation of a cyclic anhydride between the two carboxyl groups, followed by regioselective opening with a nucleophile, often at the more accessible γ-position.

Enzyme-Catalyzed Reactions: Enzymes can exhibit high regioselectivity, catalyzing reactions at one carboxyl group while leaving the other untouched.

Steric Hindrance: The α-carboxyl group is sterically closer to the bulky N,N-dibenzylamino group. This steric hindrance can be exploited to direct reagents to the less hindered γ-carboxyl group.

Electronic Effects: The γ-carboxyl group's deprotonation can initiate electronic effects that remotely activate the amino group's nucleophilic capacity, influencing reaction pathways. nih.gov In some cases, directing groups can be used to achieve functionalization at specific C-H bonds, such as the γ-position of the alkyl substituent. acs.org

These strategies enable the synthesis of differentially functionalized glutamic acid derivatives, which are valuable building blocks in peptide synthesis and medicinal chemistry. nih.gov

Methodologies for Stereochemical Integrity Assessment

The assessment of stereochemical integrity is paramount in the synthesis and application of chiral compounds like this compound. It ensures that the desired enantiomeric or diastereomeric form is obtained and maintained throughout a chemical transformation. A variety of analytical techniques are employed for this purpose, each with its own set of principles and applications.

Chromatographic Methods

Chromatographic techniques are powerful tools for separating enantiomers, either directly on a chiral stationary phase (CSP) or indirectly after derivatization with a chiral derivatizing agent (CDA).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the separation and quantification of enantiomers. For this compound, two primary approaches can be utilized:

Direct Separation on Chiral Stationary Phases (CSPs): This method involves the use of HPLC columns packed with a chiral stationary phase. The enantiomers of this compound interact differently with the CSP, leading to different retention times and, thus, separation. Common types of CSPs that could be effective for acidic compounds like this compound include those based on quinine or quinidine carbamates, which operate on an anion-exchange mechanism. chiraltech.com The separation is based on the formation of transient diastereomeric ion-pairs between the protonated chiral selector on the stationary phase and the anionic analyte. chiraltech.com

Indirect Separation via Diastereomer Formation: In this approach, the enantiomers of this compound are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. tcichemicals.comnih.gov The choice of derivatizing agent is crucial for successful separation.

Interactive Data Table: Representative Chiral HPLC Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (S)-N,N-Dibenzylglutamic acid | 10.5 | 98.5 | 97.0 |

| (R)-N,N-Dibenzylglutamic acid | 12.2 | 1.5 |

Note: The data presented are hypothetical and for illustrative purposes.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques provide valuable information about the stereochemistry of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for stereochemical analysis. For this compound, NMR can be used in several ways:

Chiral Derivatizing Agents: Similar to HPLC, reacting this compound with a chiral derivatizing agent can lead to the formation of diastereomers that exhibit distinct signals in the NMR spectrum.

Chiral Solvating Agents: The addition of a chiral solvating agent can induce a chemical shift difference between the enantiomers of this compound, allowing for their differentiation and quantification.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can be used to determine the relative stereochemistry of a molecule by identifying protons that are close in space. wordpress.com

Mass Spectrometry (MS)

Chiral analysis by mass spectrometry often involves the formation of diastereomeric complexes. nih.govpolyu.edu.hk The enantiomers of this compound can be derivatized with a chiral reagent, and the resulting diastereomers can be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS) or by their mobility in ion mobility-mass spectrometry (IM-MS). nih.govpolyu.edu.hk The kinetic method and the chiral recognition ratio method are two approaches used for quantitative chiral analysis by MS. polyu.edu.hk

Interactive Data Table: Representative Mass Spectrometry Data for Diastereomeric Derivatives of this compound

| Diastereomer | Parent Ion (m/z) | Key Fragment Ion (m/z) | Relative Intensity (%) |

| Derivative of (S)-enantiomer | 550.2 | 350.1 | 100 |

| Derivative of (R)-enantiomer | 550.2 | 350.1 | 75 |

Note: The data presented are hypothetical and for illustrative purposes, assuming derivatization with a generic chiral reagent.

Crystallographic Methods

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique requires the formation of a single crystal of the compound of interest. The diffraction pattern of X-rays passing through the crystal is used to generate a three-dimensional electron density map of the molecule, from which the precise arrangement of atoms in space can be determined. nih.gov For this compound, obtaining a suitable crystal of one of its enantiomers or a derivative would provide unambiguous proof of its stereochemistry. nih.gov

Interactive Data Table: Representative Crystallographic Data for (S)-N,N-Dibenzylglutamic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| Flack Parameter | 0.02(3) |

Note: The data presented are hypothetical and for illustrative purposes.

Catalytic Aspects in Reactions Involving N,n Dibenzylglutamic Acid Derivatives

Application of Lewis Acid Catalysis in Stereoselective Transformations

Lewis acid catalysis is a cornerstone of stereoselective synthesis, enabling precise control over the three-dimensional arrangement of atoms in a molecule. In the context of N,N-Dibenzylglutamic acid derivatives, Lewis acids can coordinate to carbonyl groups or other Lewis basic sites, thereby activating the substrate towards nucleophilic attack and influencing the stereochemical outcome of the reaction. This activation is fundamental for constructing chiral centers with high fidelity. The ability of chiral Lewis acids to create a chiral environment around the reacting centers allows for the generation of specific stereoisomers. nih.gov

Lewis acids are instrumental in promoting intramolecular cyclization reactions of this compound derivatives to form various heterocyclic structures, such as pyroglutamates. By coordinating to an ester or other carbonyl group within the molecule, the Lewis acid enhances its electrophilicity, facilitating an intramolecular nucleophilic attack. This strategy is effective for creating five-membered lactam rings from glutamic acid precursors. The choice of Lewis acid and reaction conditions can be tailored to achieve high yields and selectivity in these ring-closing processes. For instance, strong Lewis acids like titanium tetrachloride or boron trifluoride etherate are commonly employed to catalyze such transformations under anhydrous conditions. scispace.com

The stereochemical course of a Lewis acid-mediated reaction is highly dependent on the specific Lewis acid employed. The size, coordination geometry, and Lewis acidity of the catalyst dictate the conformation of the substrate-catalyst complex, which in turn governs the facial selectivity of the reaction. Bulky Lewis acids can effectively shield one face of the substrate, directing an incoming nucleophile to the opposite, less sterically hindered face. rsc.org Computational and experimental studies on various systems have shown that the interplay between the Lewis acid's steric bulk and its electronic properties allows for fine-tuning of diastereoselectivity. d-nb.info For example, a bulky Lewis acid might favor an exo transition state in a Diels-Alder reaction, whereas a smaller one might favor the endo pathway. rsc.org This principle of "stereocontrol by catalyst design" is central to modern asymmetric synthesis. nih.govdiva-portal.org

Below is an interactive table summarizing the general influence of different Lewis acid types on stereoselectivity.

| Lewis Acid Type | Common Examples | Typical Influence on Stereocontrol |

| Small, Hard | TiCl₄, SnCl₄, AlCl₃ | Often favors endo products in cycloadditions due to secondary orbital interactions; stereochemical outcome is highly substrate-dependent. |

| Bulky, Sterically Hindered | B(C₆F₅)₃, Aluminum tris(2,6-diisopropoxide) | Can favor exo products by sterically blocking the endo approach; enhances facial selectivity by creating a more defined chiral pocket. |

| Chiral | Chiral (pybox)Gd(III) complexes, BINOL-derived complexes | Induces enantioselectivity by creating a chiral environment around the reaction center, differentiating between enantiotopic faces or groups. nih.gov |

| Moderate/Soft | ZnCl₂, ZnBr₂, Cu(OTf)₂ | Effective in a wide range of transformations; selectivity can often be tuned by adjusting ligands and reaction conditions. nih.gov |

Hydrogenation and Debenzylation Protocols

The dibenzyl groups on the nitrogen atom of this compound serve as robust protecting groups. Their removal is a critical step in many synthetic sequences to unmask the secondary amine functionality for further elaboration. Catalytic hydrogenation is the most common and efficient method for this deprotection.

Catalytic hydrogenolysis involves the cleavage of a carbon-heteroatom bond—in this case, the N-benzyl bond—by reaction with hydrogen gas in the presence of a metal catalyst. This method is widely favored due to its mild conditions and high efficiency. semanticscholar.org

The standard procedure involves dissolving the N,N-dibenzylated substrate in a suitable solvent, such as methanol (B129727) or ethanol, and treating it with a catalyst, typically palladium on activated carbon (Pd/C). The reaction mixture is then subjected to an atmosphere of hydrogen gas. The process cleaves the benzyl (B1604629) groups, which are converted to toluene, liberating the free amine.

An alternative to using flammable hydrogen gas is catalytic transfer hydrogenolysis. In this variation, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, is used as the source of hydrogen in situ. taylors.edu.mysemanticscholar.org This technique is often safer and can sometimes offer different selectivity. The choice of catalyst and hydrogen source can be optimized to ensure compatibility with other functional groups in the molecule. For instance, Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often more effective than Pd/C for the hydrogenolysis of N-benzyl groups, especially in sterically hindered cases. nih.gov

The following table details common conditions used for the catalytic hydrogenolysis of N-benzyl groups.

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

| 10% Palladium on Carbon (Pd/C) | H₂ gas (1 atm to high pressure) | Methanol, Ethanol, Ethyl Acetate | Room temperature to 60°C |

| 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C) | H₂ gas | Ethanol, Acetic Acid | Room temperature to 60°C; often more effective than Pd/C. nih.gov |

| 10% Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol | Reflux temperature; avoids the use of H₂ gas. taylors.edu.my |

| Magnesium (Mg) powder | Ammonium Formate (HCOONH₄) | Methanol | A lower-cost metal catalyst alternative to palladium. taylors.edu.my |

Role of Organocatalysis and Cooperative Catalysis

While Lewis acid and transition-metal catalysis are well-established, organocatalysis has emerged as a powerful complementary strategy. Organocatalysts are small, metal-free organic molecules that can mediate a wide range of chemical transformations. Direct examples of organocatalysis specifically employing this compound as a substrate are not widely reported in the literature. However, the principles of cooperative catalysis, where an organocatalyst and another catalyst (such as a Lewis acid) work in concert, represent a promising area for future applications. nih.gov

For instance, N-Heterocyclic Carbene (NHC) catalysis is known to generate versatile intermediates like homoenolates from α,β-unsaturated aldehydes. nih.gov In a cooperative system, an NHC could activate one part of a molecule while a Lewis acid activates another, enabling novel and highly stereoselective bond formations. scispace.comresearchgate.net A hypothetical application could involve the reaction of an this compound derivative with a substrate activated by an NHC catalyst, potentially leading to new asymmetric C-C bond-forming reactions. Such dual activation strategies have been shown to enhance reactivity and stereocontrol in various systems, suggesting their potential utility for complex transformations involving protected amino acid derivatives. nih.gov

Advanced Research Applications and Future Directions

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Derivatives of N,N-dibenzylglutamic acid are exemplary building blocks in this domain due to their inherent chirality and capacity for multiple, specific intermolecular interactions.

This compound Derivatives as Building Blocks for Self-Assembled Structures

Amino acids and their derivatives are foundational components for creating self-assembled nanomaterials. nih.gov The amphiphilic nature of many glutamic acid derivatives, which possess both hydrophobic (like the dibenzyl groups) and hydrophilic (the carboxylic acids) regions, drives their assembly into organized structures. rsc.org This self-assembly is governed by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, π–π stacking between aromatic rings, and van der Waals forces. nih.govnih.gov

By modifying the balance between these hydrophilic and hydrophobic elements, researchers can direct the self-assembly process to form a variety of nanostructures. rsc.org For example, amphiphilic peptides incorporating glutamic acid can form nanofibres, nanotubes, and nanovesicles. royalsocietypublishing.org The resulting three-dimensional networks are capable of trapping solvents to form materials like hydrogels, which have applications in biomedicine and materials science. acs.org

Table 1: Self-Assembled Structures from Amino Acid Derivatives

| Structure Type | Primary Driving Forces | Potential Applications |

|---|---|---|

| Nanofibers | Hydrogen Bonding, π-π Stacking | Tissue Engineering, Drug Delivery |

| Nanotubes | Hydrophobic Interactions, Electrostatics | Biosensors, Molecular Transport |

| Vesicles/Micelles | Hydrophilic-Lipophilic Balance | Drug Encapsulation, Gene Delivery |

| Hydrogels | 3D Network of Fibers, Solvent Trapping | Regenerative Medicine, Scaffolding |

Design of Chiral Supramolecular Assemblies

Chirality is a fundamental property in biological systems, and replicating it in synthetic materials is a key goal of supramolecular chemistry. nih.gov The intrinsic chirality of the L-glutamic acid backbone serves as a blueprint for transferring asymmetry from the molecular level to the macroscopic scale. rsc.org This process, known as hierarchical self-assembly, allows for the creation of complex chiral nanostructures. rsc.org

When derivatives of this compound self-assemble, the chirality of the core molecule can guide the formation of higher-order helical or twisted structures. frontiersin.org The handedness (left or right) of these supramolecular structures can be controlled by the chirality of the constituent amino acid building blocks. frontiersin.org For instance, L-amino acid derivatives often form left-handed helical nanofibers, while their D-enantiomers can form right-handed ones, a phenomenon that can influence biological interactions such as cell adhesion and proliferation. frontiersin.org The formation and nature of these chiral assemblies are often characterized using techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light.

Development of Biochemical Probes and Enzyme Interaction Studies

The precise architecture of this compound derivatives makes them valuable tools for studying biological systems, particularly for understanding and modulating enzyme function.

Synthesis of Analogs for Mechanistic Enzymology

This compound serves as a crucial starting material or intermediate for the synthesis of complex molecular analogs designed to probe enzyme mechanisms. One notable application is in the enantiodivergent synthesis of benzoquinolizidinones, a class of alkaloids with significant biological activities. mdpi.com In this process, a key chiral intermediate is synthesized from a dibenzylamino-glutamate derivative. mdpi.com

This synthetic route allows for the creation of both enantiomers (mirror-image isomers) of the final product from a single chiral starting material. mdpi.com By generating distinct stereoisomers, researchers can investigate the stereochemical requirements of biological targets. For example, preparing both the (R)- and (S)-enantiomers of a potential enzyme inhibitor allows for a detailed study of how chirality affects binding affinity and inhibitory potency, providing critical insights into the enzyme's active site topology. acs.org The synthesis of phosphostatine analogues, which are potent inhibitors of aspartic proteinases, has also been achieved using N,N-dibenzylamino intermediates, further highlighting the utility of this scaffold in creating tools for mechanistic studies. jmcs.org.mxacs.org

Investigations of Protein-Ligand Binding Motifs

Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery and chemical biology. nih.gov this compound derivatives are well-suited for these investigations. The dibenzyl groups provide bulky, hydrophobic, and aromatic moieties that can engage in hydrophobic and π–π stacking interactions within a protein's binding pocket. researchgate.net Concurrently, the glutamic acid backbone offers hydrogen bond donors and acceptors through its carboxyl groups, allowing for specific, directional interactions with amino acid residues. researchgate.net

By systematically modifying the structure of these derivatives—for instance, by altering the substituents on the benzyl (B1604629) rings or changing the length of the side chain—researchers can map the binding requirements of a protein active site. researcher.life Techniques such as fluorescence polarization, ELISA, and X-ray crystallography can be used to measure binding affinities and visualize the precise interactions between the glutamic acid-based ligand and the protein target. rsc.org This information is invaluable for designing more potent and selective inhibitors or modulators for protein targets, including challenging ones involved in protein-protein interactions. rsc.orgnih.gov

Novel Synthetic Route Development

The versatility of this compound as a synthetic precursor has spurred the development of novel and efficient chemical transformations. A significant example is its use in the diastereoselective synthesis of complex heterocyclic systems. mdpi.comnih.gov

One innovative route utilizes a chiral N-acyliminium ion derived from an N,N-dibenzylglutamate intermediate. mdpi.comnih.gov This strategy involves several key steps, as outlined below, to construct benzoquinolizidinone cores, which are present in many biologically active alkaloids. mdpi.com

Table 2: Key Steps in the Enantiodivergent Synthesis from a Glutamic Acid Derivative

| Step | Description | Purpose |

|---|---|---|

| 1. Glutarimide Formation | Coupling of a dibenzylamino-glutamate with an arylethylamine. | Creates the core five-membered ring intermediate. mdpi.com |

| 2. Aldol Reaction | Reaction of the glutarimide with an aldehyde. | Introduces a new stereocenter and functional group. mdpi.com |

| 3. Regioselective Reduction | Hydride reduction of one carbonyl group of the glutarimide. | Forms a hydroxylactam, the precursor to the N-acyliminium ion. nih.gov |

| 4. N-Acyliminium Ion Cyclization | Acid-catalyzed cyclization to form the tricyclic system. | Constructs the core benzoquinolizidinone skeleton. nih.gov |

| 5. Cope Elimination | Removal of the dibenzylamino group. | Generates the final product and converts diastereomers into enantiomers. mdpi.com |

This enantiodivergent approach is powerful because it allows access to both enantiomers of a complex target molecule from a single, readily available chiral precursor (L-glutamic acid), bypassing the need for the less common and more expensive D-glutamic acid. nih.gov Such synthetic innovations expand the toolbox available to medicinal chemists for creating diverse and stereochemically complex molecules for biological evaluation.

Computational and Theoretical Studies on Reactivity and Selectivity

While specific computational studies focusing solely on the reactivity and selectivity of this compound are not extensively documented in publicly available literature, the application of computational and theoretical methods to understand the behavior of related N-acyl and N-alkyl amino acids is a well-established field. Techniques such as Density Functional Theory (DFT) are routinely employed to predict and rationalize the outcomes of chemical reactions involving such molecules.

Computational studies on analogous compounds typically investigate reaction mechanisms, transition states, and the factors governing stereoselectivity and regioselectivity. For a molecule like this compound, theoretical calculations could provide valuable insights into several aspects of its chemical behavior. For instance, in the synthesis of dipeptides where this compound is used as a starting material, computational models could elucidate the reaction pathways for amide bond formation and help predict the diastereoselectivity of such reactions. Research on the regioselective benzylation of L-glutamic acid has demonstrated that under certain conditions, this compound α-benzyl ester is formed, a finding that could be further explored and rationalized through computational modeling. ull.esresearchgate.net

Furthermore, the N,N-dibenzyl groups significantly influence the steric environment around the chiral center and the carboxyl groups. Computational studies could quantify this steric hindrance and its impact on the accessibility of reagents to the different reactive sites of the molecule. This would be particularly relevant in understanding the diastereoselectivity observed in reactions such as the synthesis of anti-β-amino alcohols from α-N,N-dibenzylamino benzyl esters derived from amino acids like this compound. ull.es

Below is a table summarizing the types of computational data that could be generated for this compound to predict its reactivity and selectivity, based on studies of analogous compounds.

| Computational Method | Parameter Calculated | Relevance to Reactivity and Selectivity |

| Density Functional Theory (DFT) | Transition State Energies | Predicts the kinetic feasibility of reaction pathways. |

| Reaction Energy Profiles | Elucidates the mechanism of a chemical reaction. | |

| Mulliken Population Analysis | Determines the charge distribution and identifies nucleophilic/electrophilic sites. | |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Predicts the reactivity of the molecule towards different reagents. | |

| Molecular Dynamics (MD) | Conformational Analysis | Identifies the most stable conformations of the molecule, which influences its reactivity. |

| Solvent Effects | Models the influence of the solvent on the reaction pathway and selectivity. |

These computational approaches have been successfully applied to a wide range of organic molecules, and their application to this compound would undoubtedly deepen the understanding of its chemical properties and facilitate the design of new synthetic methodologies.

Emerging Roles in New Materials Science (Focus on structure-property relationships, not material properties themselves)

The application of this compound in new materials science is currently a prospective field, with no specific examples of its incorporation into materials found in the reviewed literature. However, based on its unique molecular structure, it is possible to theorize on its potential to influence the properties of materials such as polymers or supramolecular assemblies. The fundamental principle guiding this exploration is the concept of structure-property relationships, which posits that the macroscopic properties of a material are a direct consequence of the structure of its constituent molecules and their arrangement.

The key structural features of this compound that could be leveraged in materials science are:

The Chiral Glutamic Acid Backbone: The inherent chirality of the glutamic acid core could be used to introduce chiral recognition sites into a material. This could be of interest in the development of chiral stationary phases for chromatography or in materials that interact with polarized light.

The N,N-Dibenzyl Groups: The two bulky and hydrophobic benzyl groups can significantly impact the packing of molecules in the solid state or the conformation of a polymer chain. They can introduce free volume, lower the density of a material, and enhance its solubility in organic solvents.

The Carboxylic Acid Groups: The two carboxylic acid functionalities provide sites for further chemical modification, such as the formation of esters or amides. This allows for the incorporation of this compound into polymer backbones or as pendant groups. These groups can also participate in hydrogen bonding, which can influence the self-assembly and mechanical properties of materials.

The table below outlines the potential structure-property relationships that could be anticipated from incorporating this compound into new materials.

| Structural Feature | Potential Influence on Material Structure | Anticipated Impact on Material Properties |

| Chiral Glutamic Acid Backbone | Induces chirality in the material's microstructure. | Optical activity; Chiral recognition capabilities. |

| N,N-Dibenzyl Groups | Increases intermolecular spacing and disrupts close packing. | Increased solubility in organic solvents; Lowered glass transition temperature in polymers; Modified mechanical properties (e.g., increased flexibility). |

| Provides hydrophobic domains. | Amphiphilic character in copolymers; Potential for self-assembly into micelles or other nanostructures. | |

| Carboxylic Acid Groups | Act as points for polymerization or grafting. | Enables incorporation into a wide range of material architectures. |

| Participate in hydrogen bonding networks. | Enhanced thermal stability; Control over supramolecular assembly; pH-responsive behavior. |

Q & A

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 2, 7, and 10 at 25°C, 40°C, and 60°C. Sample aliquots are analyzed periodically via HPLC to quantify degradation products (e.g., free glutamic acid or benzyl alcohol). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematic solubility studies should use standardized solvent systems (e.g., DMSO, ethanol, water) with controlled temperature (±0.1°C). Use saturation shake-flask methods followed by UV-Vis spectrophotometry or gravimetric analysis. Document solvent purity and pre-saturation steps to ensure reproducibility. Conflicting data may arise from polymorphic forms or residual solvents, necessitating X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Q. Which in vitro models are suitable for studying the biological activity of this compound, and how can confounding variables be minimized?

- Methodological Answer : Cell-based assays (e.g., cancer cell lines like HeLa or primary neuronal cultures) can evaluate cytotoxicity or neuroprotective effects. Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to distinguish direct effects from secondary responses. Use LC-MS/MS to quantify intracellular compound levels and validate target engagement. Control for pH and osmolarity shifts caused by the compound in culture media .

Q. How can researchers address discrepancies in enzymatic hydrolysis rates of this compound reported in literature?

- Methodological Answer : Standardize assay conditions (enzyme concentration, temperature, buffer ionic strength) and validate enzyme activity with positive controls (e.g., known substrates). Use Michaelis-Menten kinetics to compare and values across studies. Contradictions may arise from differences in enzyme sources (e.g., human vs. bacterial proteases) or substrate purity, necessitating orthogonal validation via fluorogenic assays .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Non-linear regression (e.g., log-dose vs. response) using software like GraphPad Prism or R generates EC₅₀/IC₅₀ values. Account for clustering in biological replicates via mixed-effects models. For time-course data, apply repeated-measures ANOVA with post-hoc corrections. Outlier detection (e.g., Grubbs' test) ensures robustness .

Q. How should researchers validate computational predictions (e.g., molecular docking) of this compound’s interactions with target proteins?

- Methodological Answer : Compare docking scores (AutoDock Vina, Schrödinger) with experimental binding affinities from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies (e.g., alanine scanning) can confirm predicted binding residues. Cross-validate force fields (e.g., AMBER vs. CHARMM) to reduce computational bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.